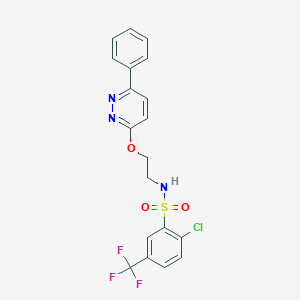
2-chloro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group, a trifluoromethyl group, and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 6-phenylpyridazin-3-yl derivatives. These derivatives are synthesized from mucochloric acid and benzene under mild conditions The reaction conditions often include the use of solvents like acetone, acetonitrile, or N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and sulfonamide groups.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., XCH2R, where X = Cl or Br), oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents like acetone and acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antitumor, and anti-inflammatory agent.
Agricultural Science: It is explored for its use as a fungicide, herbicide, and plant growth regulator.
Biological Research: The compound’s derivatives are investigated for their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the pyridazine ring can interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-Phenylpyridazin-3(2H)-one: Known for its antifungal activity.
1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile: Exhibits potent ionotropic activity.
Uniqueness
2-Chloro-N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. The combination of the sulfonamide group and the pyridazine ring also contributes to its diverse range of applications and biological effects .
Propiedades
Fórmula molecular |
C19H15ClF3N3O3S |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15ClF3N3O3S/c20-15-7-6-14(19(21,22)23)12-17(15)30(27,28)24-10-11-29-18-9-8-16(25-26-18)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |
Clave InChI |
QHINDTVNWMITOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11236850.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11236860.png)
![1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11236862.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11236867.png)
![2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236875.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11236878.png)
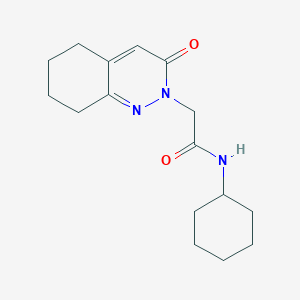
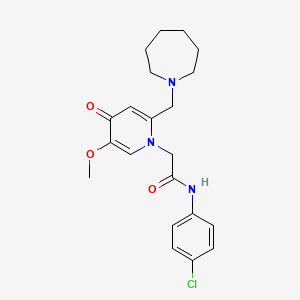
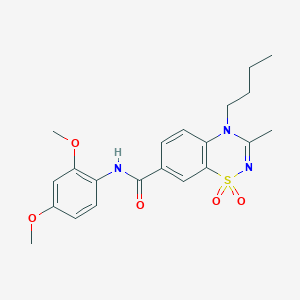
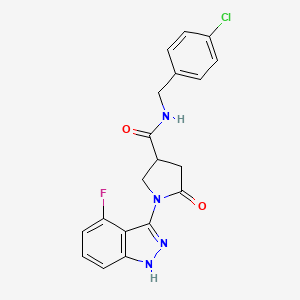
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-(trifluoromethyl)aniline](/img/structure/B11236892.png)
![N-(3-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11236899.png)
![3-Methyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11236907.png)
